N'-(2-Hydroxybenzylidene)-2-(4-methoxyanilino)acetohydrazide
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Overview
Description
N’-(2-Hydroxybenzylidene)-2-(4-methoxyanilino)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Hydroxybenzylidene)-2-(4-methoxyanilino)acetohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-(4-methoxyanilino)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Potential therapeutic agent for diseases due to its biological activities.
Industry: May be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N’-(2-Hydroxybenzylidene)-2-(4-methoxyanilino)acetohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects. The exact molecular pathways would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-Hydroxybenzylidene)acetohydrazide
- 2-(4-Methoxyanilino)acetohydrazide
- Benzylideneacetohydrazide derivatives
Uniqueness
N’-(2-Hydroxybenzylidene)-2-(4-methoxyanilino)acetohydrazide is unique due to the presence of both hydroxy and methoxy functional groups, which may contribute to its distinct biological activities and chemical reactivity compared to other hydrazone derivatives.
Properties
CAS No. |
107057-05-6 |
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Molecular Formula |
C16H17N3O3 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(4-methoxyanilino)acetamide |
InChI |
InChI=1S/C16H17N3O3/c1-22-14-8-6-13(7-9-14)17-11-16(21)19-18-10-12-4-2-3-5-15(12)20/h2-10,17,20H,11H2,1H3,(H,19,21)/b18-10+ |
InChI Key |
BGUUCVBIZONQAD-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=CC=C2O |
Canonical SMILES |
COC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=CC=C2O |
Origin of Product |
United States |
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